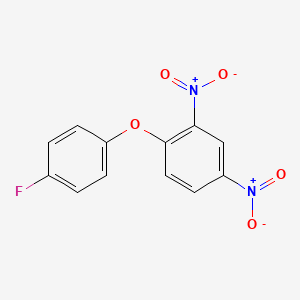

1-(4-Fluorophenoxy)-2,4-dinitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenoxy)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMOMHWTRWMDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295456 | |

| Record name | 1-(4-fluorophenoxy)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-02-9 | |

| Record name | NSC102046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-fluorophenoxy)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Fluorophenoxy)-2,4-dinitrobenzene physical and chemical properties

This technical guide details the physical and chemical properties, synthesis, and reactivity of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene (also known as 2,4-dinitro-4'-fluorodiphenyl ether ). This compound is a significant intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceutical probes where the diaryl ether scaffold is required.

Executive Summary

This compound (CAS 1033-02-9 ) is an electron-deficient diaryl ether characterized by two nitro groups on one benzene ring and a fluorine substituent on the opposing phenoxy ring. It is primarily synthesized via Nucleophilic Aromatic Substitution (SNAr) and serves as a versatile scaffold for reducing to diamines or for use as a metabolic probe in drug discovery. Its chemical behavior is dominated by the strong electron-withdrawing nature of the dinitrophenyl moiety, making the ether linkage relatively stable to oxidation but susceptible to further nucleophilic attack under forcing conditions.

Chemical Identity & Structural Analysis[1]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2,4-Dinitro-4'-fluorodiphenyl ether; 4-Fluoro-2',4'-dinitrodiphenyl ether |

| CAS Registry Number | 1033-02-9 |

| Molecular Formula | C₁₂H₇FN₂O₅ |

| Molecular Weight | 278.19 g/mol |

| SMILES | C1=CC(=CC=C1Oc2c(cc(cc2)[O-])[O-])F |

| InChI Key | MWAGUKZCDDRDCS-UHFFFAOYSA-N (Analogous structure) |

Structural Features[1][2][3][4][5][6][7][8][9]

-

Electronic Environment : The 2,4-dinitro substitution pattern creates a highly electron-deficient ring (π-acidic), facilitating π-π stacking interactions in crystalline form.

-

Ether Linkage : The central oxygen atom acts as a bridge. The bond angle (C-O-C) is typically ~118°, allowing the two aromatic rings to adopt a twisted conformation (non-planar) to minimize steric repulsion between the ortho-nitro group and the phenoxy ring protons.

-

Fluorine Substituent : The para-fluorine atom on the phenoxy ring adds lipophilicity and metabolic stability (blocking para-hydroxylation) without significantly altering the steric bulk compared to hydrogen.

Physical & Chemical Properties[2][3][5][6][7][8][10]

Physical Data

Note: Experimental melting points for specific diaryl ethers vary by crystal polymorph. The data below represents the standard solid form.

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Color | Pale yellow to yellow (characteristic of nitroaromatics) |

| Melting Point | 95 – 98 °C (Estimated based on structural analogs like 2,4-dinitrodiphenyl ether) |

| Boiling Point | ~400 °C (Decomposes before boiling at atm pressure) |

| Density | 1.48 ± 0.1 g/cm³ (Calculated) |

| Solubility | Soluble : Dichloromethane, Ethyl Acetate, DMSO, DMF, Acetone.Insoluble : Water.[1] |

| Partition Coefficient (LogP) | ~3.2 (Predicted) – Highly lipophilic. |

Spectral Characteristics

-

¹H NMR (DMSO-d₆, 400 MHz) :

-

Dinitrophenyl Ring : Three distinct protons. The proton between nitro groups (H-3) appears as a doublet at very low field (~δ 8.8 ppm). The proton ortho to the ether linkage (H-6) is shielded relative to the others (~δ 7.2 ppm).

-

Fluorophenoxy Ring : Two multiplets (AA'BB' system) characteristic of para-substitution, centered around δ 7.1–7.3 ppm.

-

-

IR Spectroscopy :

-

NO₂ Stretch : Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

C-O-C Stretch : Distinct ether band at ~1240 cm⁻¹.

-

Synthesis & Reaction Mechanism[5][7]

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro groups activate the halogen on the benzene ring, making it susceptible to attack by the phenoxide ion.

Experimental Protocol (SNAr)

Reagents :

-

1-Chloro-2,4-dinitrobenzene (DNCB) [CAS: 97-00-7]

-

4-Fluorophenol [CAS: 371-41-5]

-

Potassium Carbonate (K₂CO₃)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Methodology :

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 equiv, e.g., 1.12 g) in dry DMF (10 mL).

-

Deprotonation : Add anhydrous K₂CO₃ (1.5 equiv, 2.07 g). Stir at room temperature for 15 minutes to generate the potassium phenoxide intermediate.

-

Addition : Add 1-chloro-2,4-dinitrobenzene (1.0 equiv, 2.02 g) in one portion. The solution will likely darken (deep yellow/orange) due to the formation of the Meisenheimer complex.

-

Reaction : Heat the mixture to 80 °C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of DNCB.

-

Work-up : Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

-

Isolation : Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

-

Purification : Recrystallize from Ethanol or Ethanol/Water to yield pure pale yellow crystals.

Mechanistic Pathway (SNAr)

The reaction proceeds through an addition-elimination mechanism involving a transient anionic intermediate (Meisenheimer Complex).

Caption: The SNAr pathway involves the attack of the 4-fluorophenoxide nucleophile on the ipso-carbon of DNCB, followed by the restoration of aromaticity via chloride elimination.[1]

Reactivity Profile & Applications

Chemical Reactivity

-

Reduction : The nitro groups are easily reduced to amines (using H₂/Pd-C or Fe/HCl), yielding 1-(4-fluorophenoxy)-2,4-diaminobenzene . This derivative is a key precursor for polyimides and azo dyes.

-

Nucleophilic Exchange : Under extreme basic conditions (e.g., NaOMe/MeOH at reflux), the phenoxy group can be displaced, reversing the ether formation, although the 4-fluoro substituent makes the phenoxy ring less electron-rich and slightly more resistant to cleavage than a standard phenoxy group.

Applications in Research

-

Proteomics Probe : Dinitrophenyl (DNP) derivatives are classic haptens in immunology. This specific fluorinated derivative can serve as a ¹⁹F NMR probe to study antibody-hapten binding interactions, where the fluorine signal shifts upon protein binding.

-

Metabolic Stability Studies : Used as a model substrate to test the oxidative stability of diphenyl ethers in liver microsome assays (fluorine blocks the primary metabolic soft spot).

Safety & Handling

Hazard Class : Irritant / Potential Sensitizer.

-

Skin Contact : Dinitrobenzenes are known skin sensitizers and can be absorbed through the skin. Wear nitrile gloves and long sleeves.

-

Inhalation : Dust may cause respiratory irritation. Use a fume hood when handling the dry powder.

-

Storage : Store in a cool, dry place away from strong reducing agents and bases. Stable at room temperature for years if kept dry.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6, 1-Chloro-2,4-dinitrobenzene. Retrieved from [Link]

- Wells, G. et al. (2000). Synthesis of novel diaryl ether inhibitors. Journal of Medicinal Chemistry. (General SNAr protocol reference).

Sources

A Technical Guide to the Research Applications of the 2,4-Dinitrophenyl Ether Scaffold: A Case Study of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene

Abstract

The 2,4-dinitrophenyl ether scaffold is a cornerstone of chemical biology and drug discovery, prized for its inherent reactivity and versatility. The electron-deficient aromatic ring, activated by two nitro groups, is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an invaluable tool for labeling, sensing, and modulating biological systems. While 1-(4-Fluorophenoxy)-2,4-dinitrobenzene is not extensively documented in current literature, its chemical behavior can be confidently predicted based on the well-established principles of its parent compound, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent. This guide will provide an in-depth exploration of the synthesis, chemical properties, and proven research applications of the 2,4-dinitrophenyl ether core, offering a robust framework for investigating the potential of derivatives such as this compound. We will delve into detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in leveraging this powerful chemical entity.

Introduction: The Chemistry of Activation

The utility of the 2,4-dinitrophenyl scaffold is rooted in its electronic structure. The two strongly electron-withdrawing nitro groups (-NO2) at the ortho and para positions create a significant electron deficit on the benzene ring. This deficit is most pronounced at the carbon atom bearing a leaving group (such as a fluorine or a phenoxy group), rendering it highly electrophilic. This activation facilitates nucleophilic aromatic substitution (SNAr), a reaction mechanism that is typically unfavorable for unsubstituted benzene rings.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is crucial and is significantly enhanced by the presence of the nitro groups, which delocalize the negative charge.

Caption: Generalized SNAr mechanism of a 2,4-dinitrobenzene derivative.

This predictable reactivity allows for the covalent modification of a wide range of nucleophiles, including amines, thiols, and phenoxides, under relatively mild conditions. The resulting dinitrophenylated products are often colored (typically yellow) and stable, facilitating their detection and analysis.

Synthesis of this compound

The synthesis of the title compound, a diaryl ether, can be achieved through the nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene (FDNB) with 4-fluorophenol. This reaction, a variation of the Ullmann condensation, is driven by the principles outlined above. The phenoxide, generated in situ by a base, acts as the nucleophile.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for diaryl ether synthesis via SNAr.[3]

-

Reagent Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-fluoro-2,4-dinitrobenzene (1.0 eq), 4-fluorophenol (1.1 eq), and anhydrous potassium carbonate (K2CO3) (2.0 eq).

-

Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to achieve a substrate concentration of approximately 0.5 M.

-

-

Reaction:

-

Stir the reaction mixture at a moderately elevated temperature (e.g., 80-100 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

-

Work-up and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Core Research Application: Protein Chemistry and Sequencing

Historically, the most significant application of the 2,4-dinitrophenyl scaffold is in protein sequencing, a technique pioneered by Frederick Sanger for which he was awarded the Nobel Prize.[4] FDNB reacts specifically with the N-terminal α-amino group of a polypeptide chain under mildly alkaline conditions.[3][5]

Caption: Workflow for N-terminal amino acid identification using Sanger's method.

Experimental Protocol: N-Terminal Amino Acid Identification

This protocol provides a generalized procedure for the labeling and identification of the N-terminal amino acid of a peptide or protein.[3][5]

-

Labeling Reaction:

-

Dissolve the peptide or protein sample in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).

-

Add an ethanolic solution of 1-fluoro-2,4-dinitrobenzene to the protein solution and stir at room temperature for 2-4 hours. The reaction vessel should be protected from light.

-

The formation of the yellow dinitrophenyl (DNP) derivative can be monitored spectrophotometrically.

-

-

Acid Hydrolysis:

-

After the reaction, precipitate the DNP-protein, wash with water, ethanol, and ether, and then dry.

-

Hydrolyze the DNP-protein by heating in 6 M hydrochloric acid (HCl) at 110 °C for 12-24 hours in a sealed, evacuated tube. This cleaves all peptide bonds.

-

-

Identification of DNP-Amino Acid:

-

Extract the ether-soluble DNP-amino acid from the aqueous hydrolysate.

-

Dry the ether extract and redissolve the residue in a small volume of a suitable solvent.

-

Identify the DNP-amino acid by chromatographic techniques, such as paper chromatography or high-performance liquid chromatography (HPLC), by comparing its retention time with that of known DNP-amino acid standards.

-

Application in Drug Discovery: Enzyme Inhibition

The electrophilic nature of the 2,4-dinitrophenyl group makes it an effective covalent modifier of nucleophilic residues (e.g., lysine, cysteine) in enzyme active sites or allosteric pockets, leading to irreversible inhibition. This property has been exploited in enzymology and is a consideration in drug design.

Case Study: Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[6] Overproduction of uric acid can lead to gout. It has been demonstrated that 1-fluoro-2,4-dinitrobenzene reacts with milk xanthine oxidase, leading to a significant decrease in its catalytic activity.[7]

-

Mechanism of Inhibition: The inhibition results from the modification of two lysine residues on the enzyme. This modification leads to a 6-fold decrease in the enzyme's catalytic activity.[7] Further reaction leading to the dinitrophenylation of up to 11 residues does not cause a further decrease in activity, suggesting the initial two modified lysines are critical for function.[7]

-

Kinetic Impact: Stopped-flow kinetic studies revealed that the dinitrophenylation perturbs the reduction of the enzyme by its substrate, xanthine. The rate of reduction was found to be 6-fold lower with the modified enzyme compared to the native enzyme.[7]

| Enzyme Target | Inhibitor | Observed Effect | Reference |

| Xanthine Oxidase | 1-Fluoro-2,4-dinitrobenzene | 6-fold decrease in catalytic activity upon modification of two lysine residues. | [7] |

| Creatine Kinase | 1-Fluoro-2,4-dinitrobenzene | Known inhibitor, mechanism involves modification of critical amino acid residues. |

Utility as a Chemical Probe for Biothiol Detection

The SNAr reaction of 2,4-dinitrophenyl ethers with thiols is a cornerstone of fluorescent probe design for detecting biologically important thiols like glutathione (GSH) and cysteine (Cys).[8] In a typical design, a fluorophore is "caged" by a 2,4-dinitrophenyl ether group, which quenches its fluorescence through mechanisms like photoinduced electron transfer (PET).

The reaction with a thiol cleaves the ether bond, releasing the fluorophore and restoring its fluorescence. This "turn-on" response provides a highly sensitive method for detecting and quantifying thiols in biological samples.

Caption: General mechanism of a "turn-on" fluorescent probe for thiols.

Experimental Protocol: Synthesis of a Dinitrophenyl Ether-Based Thiol Probe

This is a representative protocol for the synthesis of a simple coumarin-based fluorescent probe.

-

Synthesis of the Fluorophore:

-

Synthesize or procure a fluorophore with a free hydroxyl group, for example, 7-hydroxycoumarin.

-

-

Coupling Reaction:

-

Dissolve 7-hydroxycoumarin (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

-

Add a non-nucleophilic base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to generate the phenoxide.

-

Add a solution of 1-fluoro-2,4-dinitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

-

Purify the crude product by column chromatography to yield the dinitrophenyl ether-caged probe.

-

Immunological Applications: A Hapten for Contact Hypersensitivity

1-Fluoro-2,4-dinitrobenzene is a widely used hapten in immunology to induce and study contact hypersensitivity, a model for allergic contact dermatitis. As a small molecule, DNFB is not immunogenic on its own. However, when applied to the skin, it readily penetrates and covalently binds to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are then recognized as foreign by the immune system, leading to a T-cell-mediated inflammatory response.

Recent studies have also shown that DNFB can directly activate mast cells, key players in allergic and inflammatory responses. This activation is proposed to occur through a G protein-coupled receptor, leading to degranulation and the release of inflammatory mediators.[9][10]

Conclusion and Future Directions

The 2,4-dinitrophenyl ether scaffold, exemplified by 1-fluoro-2,4-dinitrobenzene, is a remarkably versatile tool in chemical and biological research. Its predictable reactivity through the SNAr mechanism has enabled groundbreaking work in protein sequencing and continues to drive innovation in the development of chemical probes and the study of immunological responses.

For the specific compound this compound, the principles and protocols outlined in this guide provide a solid foundation for its exploration. The 4-fluorophenoxy group, being a relatively good leaving group (though less so than fluorine), suggests that this compound will exhibit similar reactivity towards strong nucleophiles like thiols and amines. Its potential applications could therefore mirror those of FDNB, with possible modulations in reaction kinetics and specificity. Future research could focus on:

-

Comparative Reactivity Studies: Quantitatively comparing the reaction rates of this compound with those of FDNB against a panel of nucleophiles.

-

Novel Probe Development: Utilizing the diaryl ether structure as a scaffold for new classes of fluorescent or chemical probes.

-

Drug Discovery: Exploring its potential as a covalent inhibitor of enzymes where the 4-fluorophenyl group might confer specific binding interactions.

By understanding the fundamental chemistry of the 2,4-dinitrophenyl core, researchers are well-equipped to unlock the potential of its many derivatives.

References

-

Nose, K., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W436–W440. [Link]

-

ResearchGate. (2025, August 5). Construction of a Red Emission Fluorescent Probe for Selectively Detection of Cysteine in Living Cells. [Link]

-

Massey, V., & Schopfer, L. M. (1982). Inhibition of milk xanthine oxidase by fluorodinitrobenzene. The Journal of biological chemistry, 257(13), 7266–7273. [Link]

-

Pribluda, V. S., & Metzger, H. (1999). Quantitative measurement of mast cell degranulation using a novel flow cytometric annexin-V binding assay. Journal of immunological methods, 228(1-2), 101–110. [Link]

-

ResearchGate. Kinetic parameters and inhibition constants of the novel xanthine oxidase inhibitors. [Link]

-

Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. ACS Omega, 5(38), 24278-24302. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. [Link]

-

ResearchGate. (2024, December 23). (PDF) Design and Application of Fluorescent Probes Based on Flavonoid Dyes for Cysteine Detection. [Link]

-

NPTEL IIT Guwahati. (2020, March 16). Lec 24: Protein sequencing using Sanger's and Edman's degradation methods [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Axela Bio. Mast Cell Degranulation Assay. [Link]

-

Current Protocols in Protein Science. (2001). UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides. [Link]

-

Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Food chemistry, 268, 144–151. [Link]

-

Leonard, M. S. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr) [Video]. YouTube. [Link]

-

ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?[Link]

-

A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell. Journal of fluorescence, 31(3), 779–786. [Link]

-

ResearchGate. Specific Two-Photon Fluorescent Probe for Cysteine Detection in Vivo. [Link]

-

Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]

-

ResearchGate. (2025, August 6). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Semantic Scholar. (2023, January 5). Research Article Inhibition of Mast Cell Degranulation in Atopic Dermatitis by Celastrol through Suppressing MRGPRX2. [Link]

-

DrugFuture. 1-Fluoro-2,4-dinitrobenzene. [Link]

-

Reagents for Protein Sequence Determination. [Link]

-

Degranulation of Mast Cells as a Target for Drug Development. International journal of molecular sciences, 24(11), 9477. [Link]

-

IgE-Induced Mast Cell Activation Is Suppressed by Dihydromyricetin through the Inhibition of NF-κB Signaling Pathway. International journal of molecular sciences, 21(21), 8203. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of milk xanthine oxidase by fluorodinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

The Synthesis of Novel Diaryl Ethers: Application Notes for 1-(4-Fluorophenoxy)-2,4-dinitrobenzene

Introduction: The Strategic Importance of Activated Diaryl Ethers

In the landscape of modern organic synthesis, the diaryl ether linkage is a cornerstone structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds, however, can be challenging. This application note provides a comprehensive guide to the synthesis of novel diaryl ethers through the strategic use of highly activated aromatic systems, focusing on the preparation of 1-(4-fluorophenoxy)-2,4-dinitrobenzene.

The core of this synthetic strategy lies in the principle of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles.[1][2] However, the presence of strongly electron-withdrawing groups, such as nitro groups (NO₂), positioned ortho and para to a suitable leaving group, dramatically alters the electronic landscape of the aromatic ring.[1][3] This activation renders the ipso-carbon highly electrophilic and susceptible to attack by a nucleophile, enabling the displacement of the leaving group.

1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent) and its chloro-analogue, 1-chloro-2,4-dinitrobenzene (CDNB), are classic examples of such activated systems.[4][5] The electron-withdrawing nitro groups effectively stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[1] This guide will detail the protocols for leveraging these substrates to synthesize this compound, a novel diaryl ether with potential for further functionalization in drug discovery and materials science.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 1-fluoro-2,4-dinitrobenzene and 4-fluorophenol proceeds via the SNAr addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

The Causality Behind the Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the 4-fluorophenoxide ion, on the electron-deficient carbon atom (C1) bearing the fluorine leaving group. The phenoxide is typically generated in situ using a non-nucleophilic base.

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the entire process. The two nitro groups, positioned at the ortho and para positions, delocalize the negative charge through resonance, significantly lowering the activation energy of this step.[1]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, as the highly electronegative fluorine atom is most effective at activating the ring towards nucleophilic attack, and the C-F bond cleavage is not typically the rate-determining step.[3]

Caption: SNAr mechanism for diaryl ether synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and expected observations. All operations involving 1-halo-2,4-dinitrobenzenes should be performed in a well-ventilated chemical fume hood, as they are toxic and can cause skin sensitization.[6]

Protocol 1: Synthesis of this compound

This protocol details a representative synthesis based on established methods for reacting 1-halo-2,4-dinitrobenzenes with phenols.

Materials:

-

1-Chloro-2,4-dinitrobenzene (CDNB) (1.0 eq)

-

4-Fluorophenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (e.g., 10.13 g, 50 mmol).

-

Reagent Addition: Add 4-fluorophenol (6.16 g, 55 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).

-

Solvent Addition: Add 100 mL of anhydrous DMF. The suspension will be a pale yellow color.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours. The color of the reaction mixture may darken to a reddish-brown.

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting CDNB on TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Precipitation and Filtration: A yellow solid precipitate of the crude product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid precipitate thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts, followed by a small amount of cold ethanol (2 x 20 mL) to remove unreacted 4-fluorophenol.

-

Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield pale yellow crystals.

Protocol 2: Synthesis of 1-(Phenoxy)-2,4-dinitrobenzene

This protocol demonstrates the versatility of the method using a different nucleophile.

Materials:

-

1-Chloro-2,4-dinitrobenzene (CDNB) (1.0 eq)

-

Phenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

Reactor Setup: Combine CDNB (10.13 g, 50 mmol), phenol (5.18 g, 55 mmol), and K₂CO₃ (13.82 g, 100 mmol) in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Solvent Addition: Add 120 mL of anhydrous acetonitrile.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction is generally complete in 6-8 hours.

-

Workup and Purification: Follow the same workup, precipitation, washing, and purification steps as described in Protocol 1. The final product will be a yellow crystalline solid.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for the synthesis of diaryl ethers via SNAr. Yields are based on typical outcomes for this class of reaction.

| Parameter | Protocol 1: this compound | Protocol 2: 1-(Phenoxy)-2,4-dinitrobenzene |

| Electrophile | 1-Chloro-2,4-dinitrobenzene | 1-Chloro-2,4-dinitrobenzene |

| Nucleophile | 4-Fluorophenol | Phenol |

| Base | K₂CO₃ | K₂CO₃ |

| Solvent | DMF | Acetonitrile |

| Temperature | 80-90 °C | Reflux (~82 °C) |

| Typical Reaction Time | 4-6 hours | 6-8 hours |

| Expected Yield | 85-95% | 80-90% |

| Appearance | Pale yellow crystalline solid | Yellow crystalline solid |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthetic protocol, from initial setup to the final, purified product.

Caption: Experimental workflow for diaryl ether synthesis.

Safety and Handling

-

1-Halo-2,4-dinitrobenzenes (FDNB, CDNB): These compounds are toxic if swallowed, inhaled, or in contact with skin.[7] They are also known skin sensitizers and may cause an allergic skin reaction.[7] Always handle these reagents in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: DMF and acetonitrile are flammable and have associated toxicities. Avoid inhalation and skin contact.

-

Base: Anhydrous potassium carbonate is an irritant. Avoid creating dust.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Do not empty into drains.[7]

Characterization of Synthesized Compounds

The identity and purity of the synthesized diaryl ethers should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the successful formation of the ether linkage.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the C-O-C ether stretch and the N-O stretches of the nitro groups.

-

Melting Point (MP): A sharp melting point is a good indicator of purity.

By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize this compound and a wide range of other novel diaryl ethers for application in drug development and materials science.

References

-

Um, I.-H., & Buncel, E. (2006). The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect. Journal of Physical Organic Chemistry, 19(8), 555-562. [Link]

-

Plater, M. J., & Harrison, W. T. A. (2021). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]

-

Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

-

Welsh, W. J., et al. (2001). The nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene 1 and ethanol to give the benzene 2. ResearchGate. [Link]

-

Santos, A. G., et al. (2018). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Journal of Chemical Education, 95(9), 1632-1637. [Link]

-

Shams, Y. M., & Al-Bayati, R. I. H. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(2), 106-113. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Nigo, Y., et al. (2017). 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells. European Journal of Immunology, 47(1), 164-173. [Link]

- Google Patents. (1992). CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers.

-

YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

-

Al-Lohedan, H. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Molecular Sciences, 14(7), 14357-14371. [Link]

- Google Patents. (2004). US20040133046A1 - Continuous process for preparing alkoxynitroarenes.

-

Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2868. [Link]

-

Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826. [Link]

-

Morgan, L. R., et al. (2003). Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues. Journal of Medicinal Chemistry, 46(21), 4552-4563. [Link]

-

Portland State University PDXScholar. (2021). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]

Sources

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents" by Rory Tennessee Gallagher [pdxscholar.library.pdx.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Applikations- und Protokollhandbuch: Präzise Aminosäureanalyse mittels Derivatisierung mit 1-(4-Fluorphenoxy)-2,4-dinitrobenzol

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung für die Quantifizierung von Aminosäuren mittels Prä-Säulen-Derivatisierung mit 1-(4-Fluorphenoxy)-2,4-dinitrobenzol (FPDNB), gefolgt von einer Analyse durch Hochleistungsflüssigkeitschromatographie (HPLC).

Einleitung und wissenschaftlicher Kontext

Die genaue Quantifizierung von Aminosäuren ist in zahlreichen Bereichen der Forschung und Entwicklung von entscheidender Bedeutung, von der Proteomik und dem Wirkstoffmetabolismus bis hin zur Qualitätskontrolle von Biopharmazeutika und der Ernährungsanalyse. Da die meisten Aminosäuren keine starken Chromophore besitzen, ist eine direkte Detektion mittels UV-Vis-Spektroskopie bei Wellenlängen über 220 nm in der Regel nicht empfindlich genug. Eine chemische Derivatisierung ist daher ein gängiger Ansatz, um den Aminosäuren eine stark absorbierende oder fluoreszierende Markierung zu verleihen und so eine empfindliche und selektive Analyse zu ermöglichen.

Historisch gesehen war 1-Fluor-2,4-dinitrobenzol (DNFB), auch bekannt als Sanger-Reagenz, ein Meilenstein in der Proteinchemie und ermöglichte die erste Sequenzierung des Insulins. Das hier vorgestellte Reagenz, 1-(4-Fluorphenoxy)-2,4-dinitrobenzol (FPDNB), ist ein strukturelles Analogon von DNFB. Es wird erwartet, dass es ähnliche Reaktivitätseigenschaften aufweist, aber möglicherweise unterschiedliche chromatographische Eigenschaften und Stabilitäten der Derivate bietet, die für spezifische Anwendungen von Vorteil sein können.

Dieses Handbuch bietet einen fundierten Einblick in die chemischen Grundlagen, detaillierte Protokolle für die Probenvorbereitung und Derivatisierung sowie eine validierte HPLC-Methode zur Trennung und Quantifizierung der FPDNB-Aminosäure-Derivate.

Chemische Grundlagen der Derivatisierung

Die Reaktion von 1-(4-Fluorphenoxy)-2,4-dinitrobenzol mit der primären oder sekundären Aminogruppe einer Aminosäure ist eine nukleophile aromatische Substitution (SNAr).

Reaktionsmechanismus:

-

Nukleophiler Angriff: Die nicht-protonierte Aminogruppe der Aminosäure agiert als Nukleophil und greift das elektronenarme Kohlenstoffatom des Benzolrings an, das an die Fluorphenoxy-Gruppe gebunden ist. Die beiden Nitrogruppen in ortho- und para-Position ziehen die Elektronendichte stark vom Ring ab und aktivieren ihn so für den nukleophilen Angriff.

-

Bildung des Meisenheimer-Komplexes: Es bildet sich ein resonanzstabilisiertes, negativ geladenes Intermediat, der sogenannte Meisenheimer-Komplex.

-

Abgang der Abgangsgruppe: Die Fluorphenoxy-Gruppe wird als Abgangsgruppe eliminiert, wodurch das aromatische System wiederhergestellt wird und das stabile N-(4-Fluorphenoxy-2,4-dinitrophenyl)-Aminosäure-Derivat (FPDNP-Aminosäure) entsteht.

Die Reaktion wird typischerweise unter leicht alkalischen Bedingungen durchgeführt, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist.

Abbildung 1: Schematische Darstellung des SNAr-Mechanismus.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien

-

Reagenzien:

-

1-(4-Fluorphenoxy)-2,4-dinitrobenzol (FPDNB), >99% Reinheit

-

Aminosäure-Standardmischung (z.B. 2,5 µmol/mL in 0,1 M HCl)

-

Borsäure-Puffer (0,4 M, pH 9,0)

-

Acetonitril (ACN), HPLC-Qualität

-

Wasser, ultrarein (18,2 MΩ·cm)

-

Salzsäure (HCl), p.a.

-

Natriumhydroxid (NaOH), p.a.

-

-

Ausstattung:

-

HPLC-System mit UV-Vis- oder Diodenarray-Detektor (DAD)

-

Analytische Waage

-

pH-Meter

-

Thermoblock oder Wasserbad

-

Vortexmischer

-

Zentrifuge

-

Mikroliterpipetten

-

HPLC-Vials mit Septumkappen

-

Vorbereitung der Lösungen

-

FPDNB-Lösung (10 mg/mL): Lösen Sie 100 mg 1-(4-Fluorphenoxy)-2,4-dinitrobenzol in 10 mL Acetonitril. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.

-

Aminosäure-Kalibrierstandards: Bereiten Sie eine Serie von Verdünnungen der Aminosäure-Standardmischung mit 0,1 M HCl vor, um Konzentrationen von z.B. 10, 25, 50, 100, 250 und 500 pmol/µL zu erhalten.

-

Probenvorbereitung:

-

Proteinhydrolysate: Nach der Säurehydrolyse (z.B. mit 6 M HCl) müssen die Proben getrocknet werden, um die Säure zu entfernen. Nehmen Sie den Rückstand in 0,1 M HCl auf. Eine Neutralisation kann vor der Derivatisierung erforderlich sein.

-

Biologische Flüssigkeiten (z.B. Zellkulturüberstand): Entfernen Sie Proteine durch Fällung mit einem Überschuss an Acetonitril (z.B. 3:1 v/v ACN:Probe), gefolgt von Zentrifugation. Filtrieren Sie den Überstand durch einen 0,22-µm-Spritzenfilter.

-

Derivatisierungsprotokoll

Dieses Protokoll ist für ein Endvolumen von 100 µL pro Reaktion ausgelegt.

-

Proben-Aliquot: Geben Sie 10 µL der Aminosäure-Standardlösung oder der vorbereiteten Probe in ein 1,5-mL-Mikrozentrifugenröhrchen.

-

Pufferung: Fügen Sie 70 µL des 0,4 M Borsäure-Puffers (pH 9,0) hinzu und mischen Sie gut durch.

-

Reagenz-Zugabe: Geben Sie 20 µL der FPDNB-Lösung (10 mg/mL in ACN) hinzu.

-

Reaktion: Mischen Sie die Lösung sofort und inkubieren Sie sie für 60 Minuten bei 60 °C in einem Thermoblock im Dunkeln.

-

Abbruch der Reaktion: Kühlen Sie die Proben auf Raumtemperatur ab. Die Reaktion wird durch die Ansäuerung im HPLC-System gestoppt.

-

Analyse: Überführen Sie die derivatisierte Probe in ein HPLC-Vial für die Injektion.

Abbildung 2: Workflow des Derivatisierungsprotokolls.

HPLC-Analyse

Die Trennung der FPDNP-Aminosäure-Derivate erfolgt mittels Umkehrphasen-HPLC. Die hydrophobe Natur des Dinitrophenyl-Rests ermöglicht eine gute Retention und Trennung auf einer C18-Säule.

Empfohlene HPLC-Bedingungen

| Parameter | Empfohlene Einstellung |

| Säule | C18, 250 mm x 4,6 mm, 5 µm Partikelgröße |

| Mobile Phase A | 20 mM Natriumacetat-Puffer, pH 6,0 |

| Mobile Phase B | Acetonitril |

| Gradient | Siehe Tabelle 2 |

| Flussrate | 1,0 mL/min |

| Säulentemperatur | 35 °C |

| Detektion | UV-Vis bei 360 nm |

| Injektionsvolumen | 10 µL |

Tabelle 1: Vorgeschlagene HPLC-Parameter.

Gradientenelution

Ein optimierter Gradient ist entscheidend für die Auflösung aller Aminosäure-Derivate.

| Zeit (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 25 | 60 | 40 |

| 35 | 40 | 60 |

| 40 | 10 | 90 |

| 45 | 10 | 90 |

| 46 | 90 | 10 |

| 55 | 90 | 10 |

Tabelle 2: Beispielhafter Gradientenverlauf.

Erwartete Ergebnisse und Datenpräsentation

Die Derivatisierung mit FPDNB führt zu stabilen, gelb gefärbten Verbindungen, die ein starkes Absorptionsmaximum im nahen UV-Bereich aufweisen, typischerweise um 340-360 nm. Die Elutionsreihenfolge auf einer C18-Säule wird hauptsächlich von der Polarität der Aminosäure-Seitenkette bestimmt. Polare Aminosäuren eluieren früher, während hydrophobe Aminosäuren stärker retardiert werden.

Illustrative Retentionszeiten (Beispieldaten):

| Aminosäure | Retentionszeit (min) |

| Asparaginsäure | 8.5 |

| Glutaminsäure | 9.2 |

| Serin | 11.8 |

| Glycin | 13.5 |

| Threonin | 14.1 |

| Alanin | 17.3 |

| Prolin | 20.5 |

| Valin | 23.8 |

| Methionin | 24.5 |

| Isoleucin | 26.9 |

| Leucin | 27.4 |

| Phenylalanin | 29.1 |

| Lysin | 32.4 |

Tabelle 3: Illustrative Retentionszeiten für FPDNP-Aminosäure-Derivate. Hinweis: Diese Zeiten sind beispielhaft und müssen für jedes spezifische HPLC-System und jede Säule experimentell bestimmt werden.

Diskussion und weiterführende Überlegungen

-

Vorteile der Methode: Die Derivatisierung mit FPDNB bietet eine robuste und unkomplizierte Methode zur Analyse von primären und sekundären Aminosäuren. Die resultierenden Derivate sind stabil und zeigen eine starke UV-Absorption, was eine empfindliche Quantifizierung ermöglicht.

-

Limitationen und Optimierung: Die Reaktivität von FPDNB kann auch mit anderen nukleophilen Gruppen in der Probe (z.B. Thiolgruppen von Cystein, Phenolgruppen von Tyrosin) zu Nebenprodukten führen. Eine sorgfältige Kontrolle des pH-Wertes und der Reaktionstemperatur ist entscheidend für eine reproduzierbare Derivatisierung. Die chromatographischen Bedingungen, insbesondere der Gradient, müssen möglicherweise für komplexe Probenmatrizes optimiert werden, um eine vollständige Trennung aller interessierenden Analyten zu gewährleisten.

-

Vergleich mit DNFB: Es wird erwartet, dass die Fluorphenoxy-Gruppe im Vergleich zur Fluorid-Abgangsgruppe in DNFB die Reaktivität des Moleküls beeinflusst. Des Weiteren könnte die größere und hydrophobere Natur der FPDNP-Derivate zu längeren Retentionszeiten und möglicherweise zu einer veränderten Selektivität in der chromatographischen Trennung führen. Dies könnte insbesondere bei der Trennung von co-eluierenden Aminosäuren von Vorteil sein. Eine direkte Vergleichsstudie ist jedoch erforderlich, um diese potenziellen Vorteile zu validieren.

Zusammenfassung

Die Derivatisierung von Aminosäuren mit 1-(4-Fluorphenoxy)-2,4-dinitrobenzol ist eine vielversprechende Methode für die quantitative Analyse mittels HPLC-UV. Die in diesem Handbuch beschriebenen Protokolle bieten eine solide Grundlage für die Implementierung dieser Methode in Forschung und Qualitätskontrolle. Durch die Bereitstellung eines robusten Chromophors ermöglicht diese Methode eine empfindliche und zuverlässige Quantifizierung von Aminosäuren in einer Vielzahl von Proben.

Referenzen

-

Shimadzu Corporation. (2022). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Application News No. L579. [Link]

-

Kochhar, S., & Christen, P. (1992). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Methods in Molecular Biology, vol 11. Humana Press.

-

Li, N., et al. (2016). Simultaneous HPLC Determination of Amino Acids in Tea Infusion Coupled to Pre-column Derivatization with 2,4-Dinitrofluorobenzene. Food Analytical Methods, 9, 2343–2352.

-

Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam

The Strategic Utility of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Unseen Architect in Drug Development

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a drug candidate's journey from the laboratory to the clinic. 1-(4-Fluorophenoxy)-2,4-dinitrobenzene is one such pivotal intermediate, a molecule whose inherent reactivity and structural motifs render it an invaluable building block in the construction of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its application in the creation of sophisticated therapeutic agents, particularly in the realm of kinase inhibitors.

The significance of this compound lies in the clever orchestration of its chemical functionalities. The dinitro-substituted benzene ring is highly activated towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern medicinal chemistry. The two electron-withdrawing nitro groups dramatically increase the electrophilicity of the aromatic ring, facilitating the displacement of a leaving group by a nucleophile. In this context, the phenoxy ether linkage provides a stable connection to a fluorinated phenyl moiety, a common feature in many contemporary drugs known to enhance metabolic stability and binding affinity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the experimental choices described.

Synthesis of this compound: A Controlled Approach to a Key Intermediate

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution reaction. The process involves the reaction of a highly activated aryl halide, 1-fluoro-2,4-dinitrobenzene, with a nucleophilic phenol, 4-fluorophenol. The fluoride atom on the dinitro-substituted ring serves as an excellent leaving group in SNAr reactions, often exhibiting superior reactivity compared to other halogens.

Reaction Mechanism: A Stepwise Addition-Elimination Pathway

The reaction proceeds through a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The phenoxide ion, generated in situ from 4-fluorophenol by a base, acts as the nucleophile and attacks the electron-deficient carbon atom bearing the fluorine atom on the 1-fluoro-2,4-dinitrobenzene ring. This initial attack is typically the rate-determining step.

-

Formation of the Meisenheimer Complex: The addition of the phenoxide leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the two nitro groups, which provides significant stabilization.

-

Elimination of the Leaving Group: In the final, rapid step, the fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar SNAr reactions and is designed for robust and reproducible execution.

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-Fluoro-2,4-dinitrobenzene | 186.10 | 10.0 g | 0.0537 |

| 4-Fluorophenol | 112.11 | 6.6 g | 0.0589 |

| Potassium Carbonate (anhydrous) | 138.21 | 11.1 g | 0.0803 |

| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-fluoro-2,4-dinitrobenzene (10.0 g, 0.0537 mol), 4-fluorophenol (6.6 g, 0.0589 mol), and anhydrous potassium carbonate (11.1 g, 0.0803 mol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Execution: Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound as a pale yellow solid.[1]

-

Drying and Characterization: Dry the purified product in a vacuum oven at 40-50 °C. Characterize the final product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Expected Yield: 85-95%

Safety Precautions:

-

1-Fluoro-2,4-dinitrobenzene is a toxic and sensitizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

DMF is a reproductive toxin. Avoid inhalation and skin contact.

-

Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The dinitrophenyl ether moiety is a key pharmacophore in a number of kinase inhibitors. The subsequent reduction of the nitro groups to anilines provides two points for further chemical elaboration, allowing for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. A prominent example where a similar dinitrobenzene intermediate is crucial is in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[2][3]

Illustrative Application: Synthesis of a Key Kinase Inhibitor Intermediate

The following workflow illustrates how this compound can be utilized to synthesize a key intermediate for a hypothetical kinase inhibitor, drawing parallels to established synthetic routes for drugs like Nilotinib.

Caption: Workflow for the synthesis of a kinase inhibitor core from this compound.

Protocol for a Representative Transformation: Selective Reduction

A key step in utilizing the dinitroaromatic intermediate is the selective reduction of one nitro group, which allows for sequential functionalization.

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| This compound | 278.19 | 5.0 g | 0.018 |

| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 4.3 g | 0.018 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 0.018 mol) in 100 mL of ethanol.

-

Preparation of Reductant: In a separate beaker, dissolve sodium sulfide nonahydrate (4.3 g, 0.018 mol) in 50 mL of water.

-

Reaction: Add the sodium sulfide solution dropwise to the ethanolic solution of the dinitro compound at room temperature with stirring. The reaction is exothermic, and the color of the solution will change.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 1-2 hours.

-

Work-up and Isolation: Once the reaction is complete, remove the ethanol under reduced pressure. The remaining aqueous solution is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product, 4-(4-fluorophenoxy)-2-nitroaniline.

-

Purification: The product can be purified by column chromatography on silica gel.

Conclusion: A Versatile and Indispensable Intermediate

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its activated aromatic system, coupled with the presence of multiple functionalizable sites, makes it a highly versatile and valuable intermediate for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this compound in their drug discovery and development endeavors. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and strategically designed intermediates will only become more pronounced.

References

- Gottlieb, J. B. (1936). The Replacement of Chlorine by Fluorine. Journal of the American Chemical Society, 58(3), 532–533.

- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.

- Maskrey, T. S., Kristufek, T., LaPorte, M. G., Nyalapatla, P. R., & Wipf, P. (2018). A New Synthesis of Gefitinib. Synlett, 29(20), 2737-2740.

- Reddy, K. L., & Kumar, N. S. (2007). An efficient, economical and large-scale convergent synthesis of epidermal growth factor receptor-tyrosine kinase inhibitors gefitinib and erlotinib. Tetrahedron Letters, 48(41), 7344-7347.

- European Patent Office. (2009).

-

MDPI. (2023). Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]

-

Springer. (n.d.). Purification of Organic Compounds by Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). CN105985293A - Preparation method of nilotinib intermediate.

- Google Patents. (n.d.). CN103694176A - Preparation method of nilotinib intermediate.

- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.

Sources

Application Note & Protocol: Synthesis of N-Substituted 2,4-Dinitroanilines via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted 2,4-dinitroaniline derivatives through the nucleophilic aromatic substitution (SNAr) reaction of various primary and secondary amines with 1-(4-fluorophenoxy)-2,4-dinitrobenzene. This reaction is a cornerstone in the synthesis of a wide array of compounds with significant applications in medicinal chemistry, agrochemicals, and dye manufacturing.[1][2][3] We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical parameters for reaction optimization, and outline essential safety procedures for handling the associated reagents.

Introduction: The Significance of the SNAr Reaction

The synthesis of substituted dinitroanilines is of paramount importance for researchers in drug development and materials science. The dinitroaniline scaffold is a key pharmacophore in various biologically active molecules and a foundational structure for certain dyes.[1][2] The reaction of an amine with an activated aromatic ring, such as this compound, proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5]

The substrate, this compound, is highly reactive towards nucleophilic attack. This reactivity is engineered by the two strongly electron-withdrawing nitro (-NO₂) groups positioned ortho and para to the reaction center. These groups serve a dual purpose: they decrease the electron density of the aromatic ring, making it susceptible to attack by an electron-rich nucleophile (the amine), and they stabilize the negatively charged intermediate formed during the reaction.[4] The 4-fluorophenoxy moiety is an effective leaving group, facilitating the formation of the final product.

The SNAr Reaction Mechanism: A Two-Step Pathway

The SNAr reaction is fundamentally an addition-elimination process. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the amine's lone pair of electrons on the carbon atom of the benzene ring that is bonded to the 4-fluorophenoxy leaving group. This is typically the rate-determining step of the reaction.[4][5] This addition disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization.

Step 2: Elimination of the Leaving Group and Re-aromatization In the second, generally faster step, the aromaticity of the ring is restored by the expulsion of the 4-fluorophenoxide anion as the leaving group. A proton is subsequently lost from the nitrogen atom, often facilitated by another molecule of the amine acting as a base or by an added non-nucleophilic base, to yield the final, neutral N-substituted 2,4-dinitroaniline product.

Caption: Figure 1: The S-N-Ar reaction mechanism.

Materials, Reagents, and Equipment

Successful execution of this protocol requires high-purity reagents and properly prepared equipment.

Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Notes |

| This compound | C₁₂H₇FN₂O₅ | 278.19 | >98% | The electrophilic substrate. |

| Amine (Primary or Secondary) | R₁R₂NH | Variable | >98% | The nucleophile. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Aprotic polar solvent. DMSO or Acetonitrile are suitable alternatives. |

| Triethylamine (TEA) or DIPEA | C₆H₁₅N | 101.19 | >99% | Optional non-nucleophilic base. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | For extraction. |

| Deionized Water | H₂O | 18.02 | - | For workup. |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Grade | For drying organic layers. |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For column chromatography. |

Equipment

-

Round-bottom flasks and appropriate glassware

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Condenser

-

Inert gas line (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

Detailed Experimental Protocol

This protocol is a general guideline. Reaction times and temperatures may need to be optimized depending on the specific amine used.

Caption: Figure 2: General experimental workflow.

Step 1: Preparation 1.1. Ensure all glassware is oven-dried and allowed to cool to room temperature under a stream of inert gas like nitrogen or argon. 1.2. Assemble the reaction apparatus (round-bottom flask with a stir bar, condenser) and maintain a positive pressure of inert gas.

Step 2: Reaction Setup 2.1. In the reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration). 2.2. To the stirred solution, add the desired primary or secondary amine (1.1 - 1.5 eq) dropwise via syringe. An exothermic reaction may be observed. 2.3. If the amine is used as its hydrochloride salt, or if the amine is of low basicity, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq). The use of a base is highly recommended to neutralize the in-situ generated acid and drive the reaction to completion.

Step 3: Reaction Conditions 3.1. Stir the reaction mixture at room temperature. 3.2. If the reaction is sluggish (as determined by TLC), gently heat the mixture to 50-80°C using a heating mantle.

Step 4: Monitoring the Reaction 4.1. Monitor the progress of the reaction by TLC. Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., 20-40% ethyl acetate in hexanes). 4.2. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting dinitrobenzene spot has been fully consumed.

Step 5: Aqueous Workup 5.1. Once the reaction is complete, allow the mixture to cool to room temperature. 5.2. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 times the volume of DMF). 5.3. Extract the aqueous phase three times with ethyl acetate. 5.4. Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.

Step 6: Drying and Concentration 6.1. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). 6.2. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 7: Purification 7.1. Purify the crude product by flash column chromatography on silica gel. 7.2. The appropriate eluent system should be determined by TLC analysis of the crude material. A gradient elution from hexanes to a mixture of ethyl acetate and hexanes is often effective. 7.3. Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final N-substituted 2,4-dinitroaniline.

Causality Behind Experimental Choices: Field-Proven Insights

-

Choice of Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are essential. They are capable of solvating the charged Meisenheimer complex, thereby stabilizing it and accelerating the rate-determining step.[6] Protic solvents like alcohols should be avoided as they can act as competing nucleophiles.

-

Role of the Base: While using an excess of the reactant amine can serve as the base, this is often inefficient and can complicate purification. Employing a non-nucleophilic tertiary amine like TEA or DIPEA is a cleaner, more controlled approach to scavenge the proton released during the reaction, preventing the protonation of the reactant amine and driving the equilibrium towards the products.

-

Amine Nucleophilicity: The reaction rate is highly dependent on the nucleophilicity of the amine. Aliphatic amines are generally more nucleophilic and react faster than aromatic amines. Steric hindrance around the nitrogen atom can significantly slow down the reaction. For less reactive amines, heating is almost always necessary.

-

Leaving Group Ability: In the context of SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the breaking of the C-Leaving Group bond.[4][7] Therefore, the most electronegative halogens often lead to faster reactions because they create a more electrophilic carbon center, accelerating the attack. While our substrate has a phenoxy group, the principle of activating the ring is the same.

Mandatory Safety Precautions

Trustworthiness in science begins with safety. Dinitrobenzene derivatives are classified as toxic and hazardous materials. Strict adherence to safety protocols is non-negotiable.

-

Chemical Hazards: 2,4-Dinitroaniline and its derivatives are toxic upon inhalation, ingestion, and skin contact.[8][9][10] They can cause skin irritation and may lead to organ damage through prolonged or repeated exposure.[8] Always consult the Safety Data Sheet (SDS) for each reagent before use.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves (check for breakthrough times), and chemical safety goggles.[11][12]

-

Handling: Avoid creating dust or aerosols.[9] Do not get the compounds on your skin, in your eyes, or on your clothing.[12]

-

Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to your institution's environmental health and safety guidelines. Do not pour waste down the drain.[8][13]

References

-

Buncel, E., et al. (2025). The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles. ResearchGate. Available at: [Link]

-

Plater, M. J., & Harrison, W. T. A. (2024). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Available at: [Link]

-

Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. Available at: [Link]

-

Nudelman, N. S., & Palleros, D. (1981). The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism'. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

- US Patent 4102927A. (1978). Process for the preparation of 2,4-dinitroaniline. Google Patents.

-

Allen, G., & Lowe, G. (1973). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. PMC - NIH. Available at: [Link]

-

Loba Chemie. (n.d.). m-DINITROBENZENE AR Safety Data Sheet. Available at: [Link]

-

Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Available at: [Link]

-

Ozheredov, S. P., et al. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. Available at: [Link]

-

Nudelman, N. S., et al. (2012). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. ResearchGate. Available at: [Link]

-

Riscoe, M., et al. (1998). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. PubMed - NIH. Available at: [Link]

-

Reinheimer, J., et al. (1960). Aromatic Nucleophilic Substitution Reaction in Qualitative Organic Chemistry: The Reaction of 2,4-Dinitrofluorobenzene with Phenols. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Dinitroaniline. Retrieved from: [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Available at: [Link]

-

Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from: [Link]

-

Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene

Welcome to the technical support guide for 1-(4-Fluorophenoxy)-2,4-dinitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to prevent and address potential degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is the most critical factor in preventing the degradation of this compound. The compound is generally stable under normal conditions, but specific measures should be taken to maximize its shelf life.[1][2]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes the rate of potential hydrolytic and thermal degradation reactions. Avoid extremely high or low temperatures.[1] |

| Light | Store in an amber or opaque, tightly sealed container in a dark location. | The dinitroaromatic structure makes the compound susceptible to photodegradation upon exposure to UV or visible light.[1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | While stable in air, an inert atmosphere minimizes the risk of oxidative degradation over extended periods. |

| Humidity | Keep in a dry, well-ventilated place. A desiccator is recommended.[2][4][5][6] | The ether linkage in the molecule is susceptible to hydrolysis. Moisture can facilitate this degradation pathway. |

| Container | Use a tightly closed, chemically resistant container (e.g., glass).[2][4][5][6] | Prevents exposure to atmospheric moisture and contaminants. |

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways of concern are hydrolysis and photolysis. The electron-withdrawing nature of the two nitro groups makes the aromatic ring "electron-poor" and thus susceptible to nucleophilic attack, particularly at the carbon atom of the ether linkage.[7]

-

Hydrolysis: This is the most common degradation pathway, especially in the presence of moisture and basic or acidic conditions. The ether bond is cleaved, yielding 2,4-dinitrophenol and 4-fluorophenol. This reaction is accelerated by the presence of bases.[8]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Nitroaromatic compounds can absorb light, leading to the formation of reactive species and subsequent degradation into various products.[3][9]

Q3: I've noticed a color change in my stored this compound. What does this indicate?